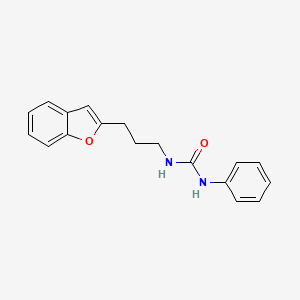

1-(3-(Benzofuran-2-yl)propyl)-3-phenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(1-benzofuran-2-yl)propyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c21-18(20-15-8-2-1-3-9-15)19-12-6-10-16-13-14-7-4-5-11-17(14)22-16/h1-5,7-9,11,13H,6,10,12H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFRRYJUQDMDBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCCCC2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Benzofuran Derivatives in Medicinal Chemistry and Drug Discovery

The benzofuran (B130515) scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a privileged structure in medicinal chemistry. scienceopen.commdpi.com Natural and synthetic benzofuran derivatives have been shown to exhibit a wide spectrum of biological activities, making them attractive starting points for drug discovery programs. scienceopen.comscilit.com

The therapeutic potential of benzofuran-containing molecules is diverse, with documented activities including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties. benthamscience.com The versatility of the benzofuran ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. nih.gov This structural flexibility has been exploited to develop numerous pharmacologically active compounds, some of which have progressed into clinical use. scienceopen.com The established importance of the benzofuran moiety provides a strong foundation for the exploration of new derivatives with potentially enhanced or novel therapeutic applications.

Significance of Urea Based Scaffolds in the Design of Bioactive Compounds

The urea (B33335) moiety (-NH-CO-NH-) is another cornerstone in the design of bioactive compounds, prized for its ability to form stable hydrogen bonds with biological targets such as enzymes and receptors. This hydrogen bonding capacity is crucial for molecular recognition and the formation of a stable drug-receptor complex, which is often a prerequisite for biological activity.

Phenylurea derivatives, in particular, have a rich history in drug discovery, with numerous approved drugs and clinical candidates featuring this structural motif. iglobaljournal.com The phenyl ring provides a lipophilic component that can engage in hydrophobic interactions with target proteins, while the urea group acts as a potent hydrogen bond donor and acceptor. This combination of features has led to the development of phenylurea-based compounds with a wide array of pharmacological effects, including anticancer and antihyperglycemic activities. iglobaljournal.com The proven track record of urea-based scaffolds underscores their significance in the rational design of new therapeutic agents.

Rationale for Investigating the Hybrid Chemical Structure of 1 3 Benzofuran 2 Yl Propyl 3 Phenylurea

The design of 1-(3-(Benzofuran-2-yl)propyl)-3-phenylurea represents a classic example of the molecular hybridization strategy in medicinal chemistry. This approach involves the covalent linkage of two or more distinct pharmacophores to create a single hybrid molecule with the potential for improved affinity, efficacy, and selectivity compared to its individual components. benthamscience.comnih.gov

The rationale for investigating this specific hybrid structure is multifactorial:

Synergistic Activity: The combination of the benzofuran (B130515) and phenylurea moieties may lead to a synergistic effect, where the biological activity of the hybrid molecule is greater than the sum of the activities of its individual fragments.

Dual-Targeting Potential: The two pharmacophores may interact with different binding sites on a single target or with two different biological targets altogether, potentially leading to a more potent and comprehensive therapeutic effect.

Novelty and Patentability: The creation of a novel hybrid structure provides an opportunity for the development of new intellectual property.

While specific biological data for this compound is not extensively reported in publicly available literature, the investigation of this molecule is a logical step based on the established pharmacological importance of its constituent parts.

Overview of Research Trajectories for Benzofuran and Phenylurea Containing Molecules

Strategies for Benzofuran Moiety Construction

The benzofuran ring system is a common scaffold in numerous natural products and biologically active compounds, leading to the development of a wide array of synthetic methods for its construction. organic-chemistry.org These strategies often involve the formation of the furan (B31954) ring fused to a benzene (B151609) ring through various cyclization and coupling reactions.

Cyclization Reactions for Benzofuran Ring System Formation

Intramolecular cyclization is a fundamental approach to constructing the benzofuran core. A classic method involves the reaction of a salicylaldehyde (B1680747) with a halo-ketone, such as chloroacetone, in the presence of a base like potassium carbonate, to form a 2-acylbenzofuran intermediate. scribd.com This intermediate can then be further modified.

Another prominent strategy is the acid-catalyzed cyclodehydration of α-phenoxy ketones. nih.gov These precursors are typically prepared by the reaction of a phenol (B47542) with an α-bromo ketone. nih.gov The subsequent cyclization can be promoted by reagents like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid), which facilitates the formation of 3-substituted or 2,3-disubstituted benzofurans under mild conditions. nih.gov

| Starting Materials | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Salicylaldehyde and Chloroacetone | K₂CO₃ | 2-Acetylbenzofuran (B162037) | scribd.com |

| Phenol and α-Bromo Ketone | Eaton's Reagent | Substituted Benzofuran | nih.gov |

| o-Alkynylphenyl Acetals | Pt Catalyst | 3-(α-Alkoxyalkyl)benzofurans | semanticscholar.org |

| Benzannulated Homo- and Bis-homopropargylic Alcohols | Ru Catalyst | Benzofurans | semanticscholar.org |

Acylation and Rearrangement Approaches to Benzofuran Cores

Friedel-Crafts acylation of the parent benzofuran ring can introduce substituents, although this method can sometimes lead to issues with regioselectivity between the C2 and C3 positions. nih.gov A more controlled approach involves rearrangement strategies. For instance, the rearrangement and subsequent transformation of 2-hydroxychalcones can be a highly selective method for synthesizing 3-acylbenzofurans. nih.gov This method proceeds through a cyclized 2,3-dihydrobenzofuran (B1216630) intermediate which can be selectively converted to different benzofuran isomers depending on the reaction conditions. nih.gov

Palladium-Catalyzed Heteroannulation Methods in Benzofuran Synthesis

Palladium-catalyzed reactions are powerful tools for the construction of heterocyclic systems, including benzofurans. organic-chemistry.org A common strategy involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the 2-substituted benzofuran. organic-chemistry.org This method is versatile and tolerates a wide range of functional groups.

Another palladium-catalyzed approach is the heteroannulation of phenols with dienes, which can be enabled by urea-derived ligands. This method allows for the convergent synthesis of dihydrobenzofurans, which can be subsequently aromatized to benzofurans.

| Reactants | Catalyst System | Reaction Type | Reference |

|---|---|---|---|

| o-Iodophenol and Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Sonogashira Coupling / Cyclization | organic-chemistry.org |

| 2-Bromophenols and 1,3-Dienes | Palladium and Urea (B33335) Ligand | Heteroannulation | |

| o-Cinnamyl Phenols | [PdCl₂(CH₃CN)₂] / Benzoquinone | Intramolecular Oxidative Cyclization |

Regioselective Bromination and Halogen-Exchange Techniques

Once the benzofuran core is formed, further functionalization can be achieved through electrophilic substitution reactions. Regioselective bromination of benzofuran can be accomplished using various brominating agents and reaction conditions to introduce a bromine atom at specific positions on the ring. This bromine can then serve as a handle for further synthetic transformations, such as cross-coupling reactions, through halogen-exchange processes. For example, treatment of a bromobenzofuran with an organolithium reagent followed by quenching with an electrophile can introduce a variety of substituents.

Approaches for Phenylurea Moiety Formation

The formation of the phenylurea moiety in this compound requires the synthesis of the key intermediate, 3-(benzofuran-2-yl)propan-1-amine, followed by its reaction with a suitable phenylating agent.

A plausible synthetic route to 3-(benzofuran-2-yl)propan-1-amine could start from a 2-substituted benzofuran. For example, 2-acetylbenzofuran can be subjected to a Wittig reaction with a phosphonium (B103445) ylide derived from a haloacetate to introduce a three-carbon chain. Subsequent reduction of the ester and the double bond, followed by conversion of the resulting alcohol to an amine, would yield the desired intermediate.

Alternatively, a 2-(3-hydroxypropyl)benzofuran could be synthesized and then converted to the corresponding amine. rsc.org The conversion of the alcohol to the amine can be achieved through several methods:

Mitsunobu Reaction: The alcohol can be reacted with phthalimide (B116566) under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate), followed by hydrazinolysis (the Gabriel synthesis) to yield the primary amine. nih.govorganic-chemistry.org This method proceeds with inversion of configuration if a chiral center is present. nih.gov

Conversion to Halide and Nucleophilic Substitution: The alcohol can be converted to an alkyl halide (e.g., using PBr₃ or SOCl₂), which is then reacted with sodium azide (B81097) followed by reduction to the amine.

Reductive Amination: The alcohol can be oxidized to the corresponding aldehyde, which can then undergo reductive amination with ammonia (B1221849) or a protected form of ammonia. semanticscholar.org

Nucleophilic Addition Reactions in Urea Linkage Formation

The final step in the synthesis of this compound is the formation of the urea linkage. This is typically achieved through a nucleophilic addition reaction between the primary amine, 3-(benzofuran-2-yl)propan-1-amine, and phenyl isocyanate.

The mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen of the former isocyanate group to yield the final urea product. The reaction is generally high-yielding and proceeds under mild conditions, often at room temperature in an inert solvent.

Derivatization of Aniline and Related Amines with Isocyanates

The formation of the urea linkage is a cornerstone of this synthesis. The most direct and widely employed method for constructing unsymmetrical ureas, such as the target compound, is the reaction between an amine and an isocyanate. asianpubs.orgnih.gov This reaction is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate group.

In the context of synthesizing this compound, this key step involves the reaction of 3-(benzofuran-2-yl)propan-1-amine with phenyl isocyanate. The lone pair of electrons on the primary amine nitrogen attacks the central carbon of the isocyanate, leading to a zwitterionic intermediate that rapidly tautomerizes to the stable urea product.

The general reaction is as follows:

R-NH₂ + O=C=N-R' → R-NH-C(O)-NH-R'

This method is highly efficient and typically proceeds under mild conditions, often at room temperature in an inert solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). The reaction is generally clean, with high yields and simple purification procedures. organic-chemistry.org The use of phosgene (B1210022) or its safer equivalents, like triphosgene (B27547) or N,N'-Carbonyldiimidazole (CDI), can also be used to generate an isocyanate intermediate in situ from a primary amine, which then reacts with a second amine to form the urea. nih.govmdpi.com

Integration of the Propyl Linker and Overall Compound Assembly

The assembly of the final molecular architecture requires a strategic approach to connect the benzofuran nucleus to the phenylurea group via a flexible three-carbon propyl linker. This involves both the initial introduction of the propyl chain onto the benzofuran ring and the subsequent multi-step pathway to complete the molecule.

Strategies for Propyl Chain Introduction

Introducing a functionalized propyl chain at the C2 position of the benzofuran ring is a critical preliminary stage. Several synthetic strategies can be employed to achieve this:

Alkylation of 2-Lithiobenzofuran: Benzofuran can be selectively deprotonated at the 2-position using a strong base like n-butyllithium. The resulting 2-lithiobenzofuran is a potent nucleophile that can react with a three-carbon electrophile, such as 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane), to introduce the propyl chain. The terminal halide can then be converted to an amine via methods like the Gabriel synthesis or reaction with sodium azide followed by reduction.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be utilized. acs.orgorganic-chemistry.org For instance, a 2-halobenzofuran can be coupled with propargyl alcohol. Subsequent hydrogenation of the alkyne and alcohol functionalities would yield the 3-(benzofuran-2-yl)propanol, which can be converted to the corresponding amine.

Ring Synthesis from Functionalized Precursors: Building the benzofuran ring from a precursor that already contains the propyl chain is another viable route. nih.govdtu.dk For example, a suitably substituted phenol could be alkylated with a functionalized three-carbon chain before undergoing an intramolecular cyclization to form the benzofuran ring system.

Multi-step Synthetic Pathways to the Target this compound Architecture

A plausible and convergent multi-step synthesis for this compound is outlined below. This pathway focuses on preparing a key amine intermediate, which is then coupled with phenyl isocyanate.

Retrosynthetic Analysis: The target molecule can be disconnected at the urea linkage, breaking it down into two primary synthons: 3-(benzofuran-2-yl)propan-1-amine and phenyl isocyanate. Phenyl isocyanate is a commercially available reagent. Therefore, the synthesis focuses on the preparation of the benzofuran-containing amine.

Forward Synthesis:

Synthesis of 3-(Benzofuran-2-yl)propan-1-ol: A common starting material, salicylaldehyde, can be reacted with 4-chlorobutyryl chloride. The resulting ester can undergo an intramolecular cyclization, followed by reduction of the ketone and ester functionalities to yield 3-(benzofuran-2-yl)propan-1-ol.

Conversion of Alcohol to Amine: The propanol (B110389) intermediate can be converted into the corresponding amine through several standard transformations:

Mesylation and Azide Displacement: The alcohol is first converted to a better leaving group by reaction with methanesulfonyl chloride (MsCl) to form a mesylate. Subsequent reaction with sodium azide (NaN₃) followed by reduction (e.g., with LiAlH₄ or H₂/Pd-C) yields the desired 3-(benzofuran-2-yl)propan-1-amine.

Mitsunobu Reaction: The alcohol can be directly converted to a phthalimide derivative using phthalimide, triphenylphosphine (B44618) (PPh₃), and diethyl azodicarboxylate (DEAD), followed by hydrazinolysis (Ing-Manske procedure) to release the primary amine.

Final Urea Formation: The synthesized 3-(benzofuran-2-yl)propan-1-amine is dissolved in an aprotic solvent (e.g., THF) and treated with one equivalent of phenyl isocyanate. The reaction is typically stirred at room temperature until completion, yielding this compound. The product can then be isolated and purified by recrystallization or column chromatography.

Microwave-Assisted Synthetic Procedures

The integration of microwave-assisted organic synthesis (MAOS) can significantly enhance the efficiency of the synthetic pathway. nih.gov Microwave irradiation provides rapid and uniform heating, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. sci-hub.rumdpi.org

Urea Formation: The reaction between amines and isocyanates to form ureas is particularly amenable to microwave assistance. beilstein-journals.org While this reaction is often fast at room temperature, microwave irradiation can drive it to completion in seconds to minutes, which is advantageous for high-throughput synthesis of analogous structures. researchgate.net

Standard Analytical and Spectroscopic Characterization Techniques for Structural Elucidation

The unambiguous confirmation of the structure of this compound requires a combination of standard analytical and spectroscopic techniques. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide key structural information. Expected signals would include: multiplets in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the protons on the benzofuran and phenyl rings; a singlet for the benzofuran C3-proton (approx. 6.7 ppm); two broad singlets or triplets for the two N-H protons of the urea linkage; and distinct multiplets for the three methylene (B1212753) (-CH₂-) groups of the propyl linker, likely in the 2.0-3.5 ppm range.

¹³C NMR: The carbon NMR spectrum would show distinct signals for all unique carbon atoms. Key signals would include the urea carbonyl carbon (approx. 155-160 ppm) and the characteristic signals for the aromatic and aliphatic carbons of the benzofuran, phenyl, and propyl moieties. asianpubs.org

Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying key functional groups. Characteristic absorption bands would include:

N-H stretching vibrations for the urea group (two bands in the 3300-3400 cm⁻¹ region).

A strong C=O stretching vibration (the "Amide I" band) for the urea carbonyl group, typically around 1630-1660 cm⁻¹.

N-H bending vibrations (the "Amide II" band) around 1550-1640 cm⁻¹.

C-H stretching for aromatic and aliphatic groups.

C=C stretching for the aromatic rings.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate measurement of its molecular weight. The mass spectrum would show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺, and the fragmentation pattern could provide further structural evidence.

Elemental Analysis: This technique determines the percentage composition (C, H, N) of the purified compound, providing further verification that the correct empirical formula has been achieved.

The collective data from these techniques provides a comprehensive and definitive structural elucidation of the target molecule.

Anticancer and Antiproliferative Activities

Derivatives of the benzofuran class have demonstrated notable potential as anticancer agents, exhibiting a range of activities that interfere with cancer cell growth and proliferation. semanticscholar.org Research into these compounds has revealed multiple mechanisms of action, from the modulation of critical signaling pathways to the disruption of essential cellular processes.

Modulation of Kinase Pathways (e.g., PI3K, VEGFR2, FLT3, ALK5 Inhibition)

Kinase signaling pathways are crucial for cell regulation, and their dysregulation is a hallmark of many cancers. nih.gov Benzofuran derivatives have been identified as inhibitors of key kinases involved in tumorigenesis, such as Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov

The PI3K pathway plays a critical role in cell survival and apoptosis. nih.gov Its abnormal activation is common in many malignancies and is associated with resistance to cancer therapy. nih.gov Similarly, VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and proliferation. nih.gov Inhibition of VEGFR is considered a promising strategy in cancer treatment. nih.gov

Studies on benzofuran hybrids have demonstrated dual inhibitory effects against both PI3K and VEGFR-2. nih.gov For instance, certain synthesized benzofuran derivatives have shown potent inhibition of these kinases, suggesting their potential to simultaneously block cancer cell survival signals and tumor-related angiogenesis. nih.govresearchgate.net

Table 1: Inhibitory Activity of a Representative Benzofuran Derivative Against PI3K and VEGFR-2

| Compound | Target Kinase | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |

|---|---|---|---|---|

| Benzofuran Derivative 8 | PI3K | 2.21 | LY294002 | 6.18 |

| Benzofuran Derivative 8 | VEGFR-2 | 68 | Sorafenib (B1663141) | 31.2 |

Data sourced from a study on dual PI3K/VEGFR-2 inhibitors. nih.govresearchgate.net

Interference with Cellular Processes (e.g., Tubulin Polymerization)

Microtubules, dynamic polymers of α- and β-tubulin, are fundamental components of the cytoskeleton and are essential for cell division, particularly the formation of the mitotic spindle. nih.govnih.gov Compounds that disrupt microtubule dynamics are among the most effective chemotherapeutic agents. nih.gov

Several benzofuran-based compounds have been identified as potent tubulin polymerization inhibitors. nih.govmdpi.com Mechanistic studies on a series of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives revealed their ability to inhibit tubulin polymerization. nih.gov This inhibition leads to the disruption of mitotic spindle formation, which in turn causes the cell cycle to arrest in the G2/M phase and ultimately induces apoptosis in cancer cells. nih.gov Molecular docking studies suggest that these compounds may bind at the colchicine (B1669291) binding site of tubulin. nih.gov This mechanism of action highlights a key pathway through which benzofuran congeners can exert their antiproliferative effects. mdpi.comresearchgate.net

In Vitro Cytotoxicity Profiling in Cancer Cell Lines

The anticancer potential of benzofuran derivatives is further supported by their cytotoxic activity against a wide range of human cancer cell lines. nih.gov In vitro screening assays are fundamental in identifying the potency and selectivity of these compounds.

Various studies have reported the significant cytotoxicity of novel benzofuran derivatives. For example, benzofuran-2-carboxamide (B1298429) derivatives have shown high anti-proliferation potency against cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). nih.gov Similarly, other related structures have demonstrated potent activity against leukemia cell lines (K562, HL-60) and prostate cancer cells (PC3). nih.govmdpi.com The broad-spectrum activity underscores the therapeutic promise of the benzofuran scaffold. semanticscholar.org

Table 2: In Vitro Cytotoxicity of Selected Benzofuran Derivatives in Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Type | IC₅₀ (µM) |

|---|---|---|---|

| Benzofuran-2-carboxamide derivative 50g | A549 | Lung | 0.57 |

| Benzofuran-2-carboxamide derivative 50g | HeLa | Cervical | 0.73 |

| Benzofuran-2-carboxamide derivative 50g | HCT-116 | Colon | 0.87 |

| 3-methylbenzofuran derivative 16b | A549 | Lung | 1.48 |

| Bromo derivative 14c | HCT116 | Colon | 3.27 |

| Halogenated derivative 1 | HL60 | Leukemia | 0.1 |

| Halogenated derivative 1 | K562 | Leukemia | 5.0 |

| Benzofuran derivative 63 | A-549 | Lung | 6.60 |

| Benzofuran derivative 63 | SMMC-7721 | Liver | 7.13 |

| Benzofuran derivative 8 | HePG2 | Liver | 11-17 |

| Benzofuran derivative 8 | PC3 | Prostate | 11-17 |

IC₅₀ values compiled from multiple studies on various benzofuran derivatives. nih.govnih.govsemanticscholar.orgnih.govresearchgate.net

Central Nervous System Modulatory Effects

Beyond their anticancer properties, benzofuran-based structures have been investigated for their ability to modulate the central nervous system (CNS), showing potential as anticonvulsant and neuroprotective agents.

Anticonvulsant Potency and Associated Mechanisms

Epilepsy is a neurological disorder characterized by recurrent seizures, and pharmacotherapy remains the primary treatment method. nih.gov Research into new anticonvulsant agents has explored various heterocyclic structures, including benzofuran derivatives.

Synthesized N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones have been evaluated for their anticonvulsant effects in established animal models. nih.gov In studies using the subcutaneous pentylenetetrazol (scPTZ) and maximal electroshock seizure (MES) tests in mice, several of these compounds demonstrated a significant ability to protect against induced convulsions. nih.gov For instance, the N-1'-p-nitrophenyl, N-3'-ethyl derivative exhibited noteworthy activity in the scPTZ model with an ED₅₀ of 41.8 mg/kg. nih.gov While the precise mechanisms for these specific benzofuran derivatives are still under investigation, the mechanisms of other anticonvulsants often involve the modulation of voltage-gated sodium and calcium channels or effects on GABAergic neurotransmission. nih.gov

Binding Affinity and Functional Activity at Sigma Receptors (e.g., Sigma-1)

Sigma receptors, particularly the sigma-1 subtype, are unique proteins located in the endoplasmic reticulum that play a modulatory role in various neurotransmitter systems, including the dopaminergic, cholinergic, and glutamatergic (NMDA) systems. nih.gov They are implicated in neuroprotection and are a target for therapeutic agents aimed at CNS disorders.

A series of novel benzofuran-2-carboxamide ligands, which are structurally related to this compound, have been synthesized and shown to be selective ligands for sigma receptors. nih.govnih.gov These compounds, specifically 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, exhibit high affinity for the sigma-1 receptor. nih.govnih.gov The structural components—a benzofuran core, a phenyl group, and a propyl linker to a nitrogen atom—are key pharmacophoric elements for this high-affinity binding. nih.gov

Table 3: Binding Affinity of Benzofuran-2-Carboxamide Congeners at Sigma-1 Receptors

| Compound | Sigma-1 Receptor Kᵢ (nM) | Sigma-2 Receptor Kᵢ (nM) | Selectivity (Sigma-2/Sigma-1) |

|---|---|---|---|

| KSCM-1 | 27.5 | 528 | 19-fold |

| KSCM-5 | 7.8 | - | - |

| KSCM-11 | 34 | - | - |

Data represents the binding affinity (Ki) of synthesized ligands for the sigma-1 receptor. nih.govnih.gov

The high affinity of these related congeners for the sigma-1 receptor suggests that this compound may also interact with this target, indicating its potential for modulating CNS functions related to this receptor. nih.govresearchgate.net

Interactions with the GABAergic System (e.g., GABA Transaminase Inhibition, GABA Level Modulation)

Research into the direct interactions of this compound with the GABAergic system, such as the inhibition of GABA transaminase or modulation of GABA levels, is not extensively documented. However, studies on related benzofuran structures suggest potential neurotropic activity. For instance, 2,3-disubstituted benzofuran analogues of gamma-aminobutyric acid (GABA) have been synthesized and evaluated for their effects on the central nervous system. Certain analogues demonstrated significant anxiolytic activity in mouse models, indicating an interaction with neural pathways, potentially including the GABAergic system. nih.gov These findings suggest that the benzofuran scaffold can be a valuable template for designing molecules with neurotropic properties, although further investigation is required to determine if this compound or its close congeners share this activity.

Antimicrobial and Antifungal Efficacy

The benzofuran scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. rsc.orgnih.govnih.gov Similarly, urea derivatives have been investigated for these properties. Congeners combining these two moieties, specifically 1-(5-substituted benzofuran-2-yl)-3-arylurea derivatives, have been synthesized and evaluated for their efficacy against a range of pathogens.

These compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal strains like Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for some of these derivatives demonstrate potent activity, in some cases comparable to standard control drugs like Azithromycin and Fluconazole. For example, certain hydrophobic benzofuran analogs have exhibited favorable antibacterial activities with MIC₈₀ values ranging from 0.39 to 3.12 µg/mL. nih.gov Other studies have highlighted that benzofuran derivatives can completely inhibit the growth of some fungal species at MIC levels between 1.6 and 12.5 µg/mL. nih.gov The antimicrobial action is influenced by the nature and position of substituents on both the benzofuran ring and the arylurea portion of the molecule. nih.gov

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 1-(5-nitrobenzofuran-2-yl)-3-(4-chlorophenyl)urea | S. aureus | 6.25 | |

| 1-(5-nitrobenzofuran-2-yl)-3-(4-chlorophenyl)urea | B. subtilis | 12.5 | |

| 1-(5-nitrobenzofuran-2-yl)-3-(4-chlorophenyl)urea | E. coli | 12.5 | |

| 1-(5-nitrobenzofuran-2-yl)-3-(4-chlorophenyl)urea | C. albicans | 6.25 | |

| 1-(5-bromobenzofuran-2-yl)-3-phenylurea | S. aureus | 25 | |

| 1-(5-bromobenzofuran-2-yl)-3-phenylurea | C. albicans | 50 | |

| 6-hydroxyl-benzofuran derivatives | Various bacteria | 0.78-3.12 | nih.gov |

| Benzofuran-5-ol derivatives | Various fungi | 1.6-12.5 | nih.gov |

Anti-inflammatory and Immunomodulatory Profiles

Benzofuran and phenylurea derivatives have independently been recognized for their anti-inflammatory and immunomodulatory potential. bepls.comdovepress.commdpi.comontosight.ai Research on hybrid molecules incorporating these scaffolds indicates promising activity. The anti-inflammatory mechanism of benzofuran derivatives often involves the inhibition of key inflammatory mediators. For example, some natural benzofurans significantly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. dovepress.comnih.gov

Studies on heterocyclic/benzofuran hybrids have shown they can down-regulate the secretion of pro-inflammatory factors such as NO, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govmdpi.com This activity is often linked to the modulation of major inflammatory signaling pathways like NF-κB and MAPK. nih.govmdpi.com For instance, certain aza-benzofuran compounds exhibited significant inhibition of NO production in RAW 264.7 cells with IC₅₀ values as low as 16.5 µM. mdpi.com Furthermore, benzofuran-2-carboxamide derivatives have been identified as inhibitors of CCL20-induced chemotaxis, highlighting their immunomodulatory potential in diseases like inflammatory bowel disease and colorectal cancer. nih.gov

| Compound Class | Activity Metric | IC₅₀ (µM) | Cell Line | Reference |

| Aza-benzofuran derivative | NO Inhibition | 16.5 | RAW 264.7 | mdpi.com |

| Aza-benzofuran derivative | NO Inhibition | 17.31 | RAW 264.7 | mdpi.com |

| Piperazine/benzofuran hybrid (5d) | NO Inhibition | 52.23 | RAW 264.7 | nih.gov |

Enzyme Inhibitory Activities

Aromatase (CYP19), a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer. Several studies have identified benzofuran-based compounds as potent aromatase inhibitors. Specifically, derivatives of benzofuran-2-yl-(phenyl)-3-pyridylmethanol have demonstrated good to moderate inhibitory activity against human placental aromatase, with IC₅₀ values ranging from 1.3 to 25.1 µM, which is comparable to or better than the reference drug aminoglutethimide (B1683760) (IC₅₀ = 18.5 µM). nih.gov

Further modifications, such as the introduction of methoxy (B1213986) or hydroxy groups at the 6-position of the benzofuran ring, have led to highly potent inhibitors with IC₅₀ values in the nanomolar range (0.01–1.46 µM), surpassing the activity of the clinical inhibitor Arimidex (IC₅₀ = 0.6 µM). acs.orgacs.org The pyridine (B92270) benzofuran derivative containing a 4-fluorophenyl group was particularly promising, with an IC₅₀ of 44 nM. acs.orgacs.org These findings underscore the importance of the benzofuran scaffold for binding to the aromatase active site. nih.gov

| Compound Class | R group on phenyl | IC₅₀ (µM) | Reference |

| Benzofuran-2-yl-(phenyl)-3-pyridylmethanol | H | 25.1 | nih.gov |

| Benzofuran-2-yl-(phenyl)-3-pyridylmethanol | 4-F | 2.4 | nih.gov |

| Benzofuran-2-yl-(phenyl)-3-pyridylmethanol | 4-OMe | 1.3 | nih.gov |

| 1-[(6-methoxy-benzofuran-2-yl)(4-fluorophenyl)methyl]pyridine | 4-F | 0.044 | acs.orgacs.org |

| 1-[(6-hydroxy-benzofuran-2-yl)(4-fluorophenyl)methyl]pyridine | 4-F | 0.010 | acs.orgacs.org |

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are central to the symptomatic treatment of Alzheimer's disease. The benzofuran scaffold is a privileged structure in the design of such inhibitors. Numerous studies have reported on benzofuran derivatives with potent inhibitory activity against both cholinesterases. nih.govresearchgate.neteurekaselect.comnih.gov

Notably, many 2-arylbenzofuran and 2-benzylbenzofuran derivatives show a preference for inhibiting BChE over AChE. mdpi.comnih.gov In patients with advanced Alzheimer's disease, BChE activity becomes more prominent in the brain, making selective BChE inhibitors particularly valuable. mdpi.com For example, cathafuran C, a 2-arylbenzofuran, exhibited highly potent and selective BChE inhibition with an IC₅₀ of 2.5 µM, while showing negligible activity against AChE (IC₅₀ > 100 µM). mdpi.com Another compound, 5-bromo-2-(4-hydroxybenzyl)benzofuran, proved to be a potent BChE inhibitor with an IC₅₀ of 2.93 µM. nih.gov The inhibitory potency and selectivity are highly dependent on the substitution patterns on both the benzofuran and the phenyl rings. mdpi.comnih.gov

| Compound Class | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |

| Cathafuran C (2-arylbenzofuran) | >100 | 2.5 | mdpi.com |

| Mulberrofuran G (2-arylbenzofuran) | >100 | 8.2 | mdpi.com |

| 5-bromo-2-(4-hydroxybenzyl)benzofuran | >100 | 2.93 | nih.gov |

| 7-bromo-2-(4-hydroxybenzyl)benzofuran | >100 | 28.52 | nih.gov |

| Benzofuran-based compound 7c | 0.058 | N/A | nih.gov |

| Benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) salt (6h) | 1.12 | 0.054 | nih.gov |

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibiting this enzyme is a therapeutic strategy for treating infections caused by these organisms. Both phenylurea and benzofuran derivatives have been investigated as potential urease inhibitors. nih.govarabjchem.orgnih.gov

| Compound Class | R group on phenyl | IC₅₀ (µM) | Reference |

| Benzofuran-based hydrazone (22) | 2,4-dihydroxy | 0.20 | arabjchem.org |

| Benzofuran-based hydrazone (5) | 4-fluoro | 0.90 | arabjchem.org |

| Benzofuran-based hydrazone (23) | 2,5-dihydroxy | 1.10 | arabjchem.org |

| Benzofuran-based-thiazoldinone (1) | 4-nitro | 1.2 | nih.gov |

| Benzofuran-based-thiazoldinone (5) | 2,4-dichloro | 1.40 | nih.gov |

| Thiourea (Standard) | - | ~21.0 | nih.govarabjchem.org |

DNA GyrB Inhibition in Mycobacterial Species

The enzyme DNA gyrase, a type II topoisomerase, is a well-established and validated target for the development of novel therapeutics against Mycobacterium tuberculosis (MTB). nih.gov The inhibition of its ATPase subunit, GyrB, disrupts DNA replication and leads to bacterial cell death. The benzofuran scaffold has emerged as a promising pharmacophore in the design of mycobacterial DNA gyrase B inhibitors. nih.gov

Researchers have identified and optimized series of benzofuran derivatives as potent inhibitors. For instance, a series of ethyl 5-(piperazin-1-yl) benzofuran-2-carboxylate derivatives were developed as highly selective inhibitors of the mycobacterial DNA Gyrase ATPase domain, demonstrating promising antitubercular potency. lookchem.com One of the most active compounds from this series, compound 22, emerged as a potent lead with an IC50 of 3.2±0.15μM against Mycobacterium smegmatis DNA gyraseB and 0.81±0.24μM in an MTB supercoiling activity assay. nih.gov

The specificity of these compounds towards the mycobacterial protein is attributed to key structural features and interactions. In silico investigations into the binding profile of these molecules revealed the importance of hydrophobic interactions in increasing specificity. lookchem.com A unique hydrophobic pocket in the mycobacterial GyrB protein is a key target for achieving selective inhibition. lookchem.com Furthermore, the hybridization of the benzofuran ring with other nuclei, such as pyrazole (B372694), has also been explored to create compounds with enhanced DNA gyrase inhibitory activity. mdpi.com For example, a benzofuran–pyrazole derivative, compound 9, was found to significantly inhibit E. coli DNA gyrase B with an IC50 of 9.80 µM. mdpi.com While direct studies on this compound are not specified, the extensive research on related benzofuran structures underscores the potential of this chemical class as a source for novel antitubercular agents targeting DNA gyrase B. nih.govlse.ac.uk

Antioxidant Potential and Reactive Oxygen Species Scavenging

The benzofuran nucleus is a core component of many natural and synthetic compounds exhibiting significant antioxidant properties. nih.govrsc.org These derivatives are recognized for their ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous disease pathologies. nih.govwisdomlib.org The antioxidant capacity of benzofuran derivatives has been a subject of extensive research, highlighting their potential as pharmacological agents. nih.govnih.gov

The transformation of a chroman skeleton, found in Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov For example, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA), a water-soluble antioxidant of the benzofuran family, was reported to possess better antioxidant activity than the Vitamin E analog, Trolox C. nih.gov

Studies on various series of benzofuran derivatives have demonstrated their efficacy. In one study, a series of new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized and evaluated for their DPPH radical scavenging activities. researchgate.net Similarly, another investigation of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives found that specific substitutions on the phenyl ring could lead to potent ROS scavenging and antioxidant effects. nih.gov For instance, a compound with a hydroxyl (-OH) substitution at the R3 position (compound 1j) was found to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit in vitro lipid peroxidation in rat brain homogenates. nih.gov

Theoretical studies using density functional theory (DFT) have also been employed to understand the antioxidant mechanisms of benzofuran compounds, such as benzofuran–stilbene hybrids. rsc.org These studies suggest that the O–H bond breakage is primarily responsible for the antioxidant activity, with the primary mechanism in solvents being sequential proton loss–electron transfer (SPL–ET), while the hydrogen atom transfer (HAT) mechanism is more likely in the gaseous phase. rsc.org

Table 1: Antioxidant Activity of Selected Benzofuran Derivatives

| Compound Series | Assay | Key Findings | Reference |

|---|---|---|---|

| Substituted benzofurans | DPPH radical scavenging | Compounds 6a, 6b, 6d, 6h, 6o, 6p, and 6r showed very good antioxidant activity. | nih.gov |

| Azo-benzofuran derivatives | Ascorbic acid equivalent | Showed moderate anti-oxidant power, with compound 3c showing the highest effect. | researchgate.net |

| Benzofuran-2-carboxamides | DPPH radical scavenging, Lipid peroxidation inhibition | Compound 1j showed moderate DPPH scavenging and appreciable inhibition of lipid peroxidation. | nih.gov |

| Benzofuran–stilbene hybrids | DFT calculations | Compound 3 was identified as the best antioxidative agent based on theoretical calculations. | rsc.org |

Other Reported Biological Activities in Structurally Related Scaffolds

The benzofuran scaffold is a privileged structure in medicinal chemistry, and its derivatives have been reported to possess a wide spectrum of biological activities. nih.govnih.govmdpi.com This versatility makes them attractive candidates for drug design and development across various therapeutic areas. nih.govresearchgate.net

Antidiabetic: Benzofuran derivatives have been investigated for their antihyperglycemic properties. nih.govresearchgate.netniscair.res.in

Anti-HIV: Several studies have explored the potential of benzofuran-containing compounds as anti-HIV agents. researchgate.net Some derivatives have shown inhibitory effects on the HIV life cycle, with certain 3-benzoyl benzofurans and their pyrazole derivatives identified as potent inhibitors. nih.gov Other research has identified benzofuran-carboxamide derivatives with dual activity against both HIV reverse transcriptase (RT) and protease (PR). nih.gov The presence of a spacer between a heterocyclic substituent and the benzofuran nucleus has been suggested as potentially essential for anti-HIV activity. nih.govresearchgate.net

Antihyperlipidemic: Structurally related benzofuran-2-carboxamide derivatives have demonstrated significant potential as lipid-lowering agents. tandfonline.comtandfonline.com In studies using Triton WR-1339-induced hyperlipidemic rat models, compounds such as N-(9,10-dihydro-9,10-dioxoanthracen-2-yl)bezofuran-2-carboxamide and N-(4-benzoylphenyl)benzofuran-2-carboxamide effectively reduced elevated plasma triglyceride and total cholesterol levels while increasing high-density lipoprotein cholesterol (HDL-C). researchgate.netnih.gov These effects suggest potential applications in the treatment of hyperlipidemia and atherosclerosis. nih.gov

Antiallergic: Novel series of benzofuran-carboxamidotetrazoles have been synthesized and evaluated for their antiallergic activity. nih.gov A number of these compounds were found to inhibit the release of histamine (B1213489) from basophils stimulated by anti-IgE, indicating their potential as antiallergy agents. nih.gov

Antiparasitic: The benzofuran scaffold is known to be present in compounds with antiparasitic activities. nih.govresearchgate.netrsc.org

Antidepressant: The benzofuran moiety is a structural feature in compounds investigated for antidepressant effects. wisdomlib.orgnih.gov For instance, (-)-1(benzofuran-2-yl)-2-propylaminopentane (BPAP) has been studied for its potential use in treating clinical depression. nih.govwikipedia.org Some benzofuran derivatives are used as selective serotonin (B10506) re-uptake inhibitors (SSRIs) in the treatment of major depressive disorder. drugbank.com

Antitubercular: Beyond DNA gyrase B inhibition, the benzofuran scaffold is a key pharmacophore in the development of new antitubercular drugs. nih.govlse.ac.uk In silico analysis of benzofuran derivatives has suggested their potential to act as antitubercular lead molecules by targeting proteins like NarL. nih.gov The structure-activity relationships of these derivatives are actively studied to pave the way for more potent agents against both drug-sensitive and drug-resistant mycobacterial pathogens. nih.govresearchgate.net The antitubercular activity of urea derivatives has also been noted, suggesting that hybrid structures could be promising. researchgate.net

Table 2: Summary of Diverse Biological Activities of Benzofuran Scaffolds

| Biological Activity | Compound Class/Example | Key Findings | References |

|---|---|---|---|

| Anti-HIV | 3-Benzoyl benzofurans | Potent inhibitors in pseudovirus assays. | nih.gov |

| Antihyperlipidemic | Benzofuran-2-carboxamides | Significantly reduced plasma TG and TC; increased HDL-C in rats. | tandfonline.comtandfonline.comnih.gov |

| Antiallergic | Benzofuran-carboxamidotetrazoles | Inhibited histamine release from basophils. | nih.gov |

| Antidepressant | (-)-1(benzofuran-2-yl)-2-propylaminopentane | Studied for potential clinical development for depression. | wikipedia.org |

| Antitubercular | Pyrimidine-benzofuran hybrids | Compounds 4c, 4d, and 4e demonstrated significant antitubercular activity. | researchgate.net |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. atmiyauni.ac.in This method is instrumental in understanding the binding mechanism of a ligand to a protein's active site.

Molecular docking simulations for this compound would be crucial in identifying potential protein targets and elucidating its binding mode. In silico studies on similar arylurea-containing compounds, such as sorafenib and lenvatinib, have demonstrated their ability to act as inhibitors of protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). core.ac.ukresearchgate.net A docking study of this compound against a panel of protein kinases could reveal specific interactions that contribute to its binding affinity.

Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The urea moiety is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site, a common feature observed in many urea-based inhibitors. nih.gov The benzofuran and phenyl rings could engage in hydrophobic and pi-pi stacking interactions with aromatic residues such as tyrosine, phenylalanine, and tryptophan. The predicted binding mode would provide a structural hypothesis for the compound's mechanism of action.

Table 1: Predicted Ligand-Protein Interactions for this compound with a Putative Kinase Target

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Urea (NH and C=O groups) | Asp, Glu, Gln, Asn, Ser, Thr |

| Hydrophobic | Propyl chain, Phenyl ring | Ala, Val, Leu, Ile, Met |

| Pi-Pi Stacking | Benzofuran ring, Phenyl ring | Phe, Tyr, Trp, His |

The characterization of the binding pocket is a critical outcome of molecular docking studies. For instance, if this compound were to be investigated as a potential modulator of GABA-A receptors, its interaction with the benzodiazepine (B76468) (BZD) binding pocket would be of significant interest. Docking simulations would help determine if the molecule fits within the pocket and if it can form favorable interactions with the key residues that define this site. The size, shape, and electrostatic properties of the putative binding pocket would be analyzed to assess the complementarity of the ligand. The insights gained from such an analysis could guide the design of derivatives with improved affinity and selectivity.

Pharmacophore Modeling and Design for Targeted Activity

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. nih.gov For this compound, a pharmacophore model could be developed based on its structure and the known pharmacophoric features of inhibitors of a specific target, such as a protein kinase.

A typical pharmacophore model for a kinase inhibitor might include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The urea moiety of this compound can act as both a hydrogen bond donor and acceptor. The benzofuran and phenyl rings represent hydrophobic and aromatic features. By generating a pharmacophore model, medicinal chemists can design new molecules that retain these key features while modifying other parts of the structure to optimize properties like potency, selectivity, and pharmacokinetic profile. nih.gov

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Structural Moiety |

| Hydrogen Bond Donor | Urea (NH groups) |

| Hydrogen Bond Acceptor | Urea (C=O group), Benzofuran (oxygen atom) |

| Hydrophobic/Aromatic | Benzofuran ring, Phenyl ring |

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights (e.g., Density Functional Theory)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and reactivity of a molecule. mdpi.com For this compound, DFT calculations could be employed to determine its optimized geometry, molecular orbital energies (HOMO and LUMO), electrostatic potential surface, and various reactivity descriptors. researchgate.net

The HOMO-LUMO energy gap is a key parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The electrostatic potential surface can reveal the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its intermolecular interactions. These calculations can also help in predicting the sites most susceptible to metabolic attack, thereby aiding in the design of more stable analogs. nih.gov

In Silico Screening and Virtual Library Design Methodologies

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com Starting with the scaffold of this compound, a virtual library of derivatives can be designed by introducing various substituents at different positions on the benzofuran and phenyl rings.

This virtual library can then be screened against a specific protein target using high-throughput docking or pharmacophore-based screening methods. nih.gov The goal is to identify a smaller subset of compounds with the highest predicted binding affinities or the best fit to the pharmacophore model. These "hit" compounds can then be prioritized for synthesis and experimental testing, thereby accelerating the drug discovery process. The design of such a library would involve considering synthetic feasibility and the desired physicochemical properties of the final compounds.

Structure Activity Relationship Sar Studies for 1 3 Benzofuran 2 Yl Propyl 3 Phenylurea Derivatives

Impact of Benzofuran (B130515) Moiety Substitutions on Biological Activity and Selectivity

The benzofuran ring is a versatile heterocyclic scaffold known for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govrsc.orgnih.gov Modifications to this ring system in derivatives of 1-(3-(benzofuran-2-yl)propyl)-3-phenylurea can profoundly influence the compound's pharmacological profile.

Research on related benzofuran derivatives has shown that the introduction of substituents at specific positions can lead to new compounds with enhanced therapeutic value. nih.gov For example, the addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring has been consistently linked to a significant increase in anticancer activities. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the molecule to its biological target. nih.gov The position of the halogen is a critical determinant of its effect on biological activity. nih.gov For instance, a bromine atom attached to a methyl group at the 3-position of a benzofuran ring demonstrated remarkable cytotoxic activity against leukemia cells. nih.gov

Similarly, the presence and position of methoxy (B1213986) groups on the benzene (B151609) portion of the benzofuran core have a notable correlation with biological activity. mdpi.com In studies on N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, a structurally related class of compounds, variations in methoxy substituents on the benzofuran moiety were investigated to understand their effect on receptor binding affinity. nih.gov The introduction of methoxy groups at positions C-5 and C-6 was found to influence selectivity for sigma-1 over sigma-2 receptors. nih.govnih.gov

The following table summarizes the observed effects of various substitutions on the benzofuran moiety based on studies of analogous compounds.

| Compound Series | Substitution on Benzofuran Ring | Observed Effect on Biological Activity | Reference Compound | IC₅₀ / Kᵢ |

| Benzofuran Halogen Derivatives | Bromine at C3-methyl | Remarkable cytotoxicity against K562 and HL60 leukemia cells | Compound 1 | 5 µM (K562) |

| Benzofuran Halogen Derivatives | Chlorine at C5 | Increased antiproliferative activity | - | - |

| Benzofuran Methoxy Derivatives | Methoxy at C5 and C6 | High affinity and selectivity for sigma-1 receptor | KSCM-1 | 27.5 nM (Kᵢ) |

| Benzofuran Methoxy Derivatives | No methoxy substitution | Lower affinity/selectivity compared to substituted analogs | KSCM-11 | 34.0 nM (Kᵢ) |

Data is illustrative and derived from studies on structurally related benzofuran derivatives to demonstrate SAR principles. nih.govnih.gov

Role of the Propyl Linker in Receptor Recognition and Pharmacological Profile

In related molecular structures, such as N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, the three-carbon linker is a key structural feature. nih.govnih.gov The length and conformation of this linker dictate the spatial orientation of the terminal aromatic groups (benzofuran and phenyl), which is critical for optimal interaction with the binding pocket of a target receptor or enzyme.

Studies on other classes of receptor ligands have shown that an aliphatic linker can enhance solubility and bioavailability. mdpi.com The flexibility of the propyl chain allows the molecule to adopt various conformations, one of which may be the ideal "bioactive conformation" for binding. Altering the linker's length or rigidity can have significant consequences:

Shortening or Lengthening: A shorter (ethyl) or longer (butyl) chain could misalign the key pharmacophoric elements, leading to a decrease in binding affinity.

Introducing Rigidity: Incorporating features like a double bond or a cyclopropyl (B3062369) group within the linker can restrict conformational freedom. This can be advantageous if the rigid conformation matches the receptor's preferred geometry, potentially increasing both potency and selectivity. However, it can also be detrimental if the locked conformation is unfavorable for binding.

Influence of Substitutions on the Phenylurea Moiety on Target Interactions

The N-phenylurea group is a critical pharmacophore responsible for forming key hydrogen bonds and participating in hydrophobic interactions with the biological target. mdpi.com The urea (B33335) functional group itself, with its hydrogen bond donors (NH groups) and acceptor (carbonyl oxygen), is pivotal for anchoring the ligand in the active site.

Modifying the terminal phenyl ring with various substituents allows for the fine-tuning of the molecule's electronic and steric properties, which in turn influences target interactions. SAR studies on other urea-based compounds have revealed clear trends. For instance, in the optimization of formyl peptide receptor 2 (FPR2) agonists, substituting the phenyl ring of a urea moiety demonstrated the importance of electron-withdrawing groups for potency. nih.gov

Key findings from related urea derivatives include:

Halogen Substituents: A chloro substituent in the para-position of the phenyl ring often leads to potent activity. nih.gov

Electron-Donating vs. Electron-Withdrawing Groups: Replacing an electron-withdrawing group like a chloro or trifluoromethyl ether with an electron-donating group like a methyl ether can result in a significant loss of potency. nih.gov This suggests that the electronic nature of the phenyl ring is crucial for the interaction, possibly by modulating the hydrogen-bonding capacity of the adjacent urea NH group or through direct electronic interactions with the receptor.

Positional Isomerism: The position of the substituent matters. In some series, ortho-fluoro substitution on a methoxyphenyl ring was found to be important for potency. nih.gov Similarly, studies on glutamate (B1630785) carboxypeptidase II (GCPII) inhibitors showed a preference for a hydroxyl group at the 4-position over the 3-position. avcr.cz

The following table illustrates how different substitutions on the phenyl ring can impact the biological potency of urea-containing molecules, based on data from analogous systems.

| Compound Series | Substitution on Phenyl Ring | Effect on Potency | Relative Potency (Example) |

| Phenylurea FPR2 Agonists | 4-Chloro | Potent | +++ |

| Phenylurea FPR2 Agonists | 4-Trifluoromethyl ether | Potent | +++ |

| Phenylurea FPR2 Agonists | 4-Methyl ether | Weakly active | + |

| GCPII Inhibitors | 4-Hydroxy | Increased potency | ++++ |

| GCPII Inhibitors | 3-Hydroxy | Lower potency | ++ |

| GCPII Inhibitors | 4-Fluoro | Significant decrease in potency | + |

This table represents generalized SAR trends observed in various classes of phenylurea-containing compounds. nih.govavcr.cz

Conformational Analysis and Bioisosteric Replacements in Lead Optimization

Beyond simple substitutions, advanced lead optimization strategies for this compound derivatives involve conformational analysis and the use of bioisosteric replacements.

Conformational Analysis: The urea functional group is not planar and can adopt different conformations, typically described as trans-trans, cis-trans, or cis-cis, referring to the orientation around the C-N bonds. nih.gov Computational and experimental studies on N-alkyl-N'-aryl ureas have shown that the substitution pattern significantly affects the preferred conformation. nih.gov For example, an N-phenyl-N'-cyclopentyl urea can adopt both trans-trans and cis-trans conformations with nearly equal energy, where the cis-trans form can be stabilized by an internal hydrogen bond. nih.gov Understanding the dominant and bioactive conformation of the urea linker in this compound is critical for rational drug design, as it defines the spatial arrangement of the key interacting groups.

Bioisosteric Replacements: Bioisosteres are functional groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. cambridgemedchemconsulting.com Replacing a part of the lead molecule with a bioisostere is a common strategy to improve potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.combaranlab.org

Urea Replacements: The urea moiety, while often crucial for activity, can sometimes confer poor physicochemical properties. It can be replaced with heterocyclic isosteres that mimic its hydrogen-bonding pattern. nih.gov Examples include N-linked benzimidazoles or N-linked phenyloxadiazoles, which maintain a hydrogen bond acceptor in a similar region as the urea carbonyl but present different patterns of hydrogen bond donors and acceptors. nih.gov

Phenyl Ring Replacements: The terminal phenyl ring can be replaced with other aromatic systems, such as pyridyl or thiophene (B33073) rings, to explore different hydrophobic and hydrogen-bonding interactions within the target's binding pocket. cambridgemedchemconsulting.com

Benzofuran Ring Replacements: While the benzofuran itself is a key pharmacophore, in some cases it could be replaced by analogous bicyclic systems like benzothiophene (B83047) or indole (B1671886) to modulate activity.

These advanced approaches allow medicinal chemists to move beyond simple substituent changes and explore novel chemical space, leading to the discovery of optimized compounds with superior therapeutic profiles.

Future Research Directions and Therapeutic Prospects of 1 3 Benzofuran 2 Yl Propyl 3 Phenylurea Analogues

Strategies for Potency and Selectivity Enhancement

The potency and selectivity of 1-(3-(Benzofuran-2-yl)propyl)-3-phenylurea analogues can be significantly enhanced through systematic structural modifications based on established structure-activity relationships (SAR) of benzofuran (B130515) and phenylurea derivatives. Key strategies include modifications to the benzofuran core, the phenylurea moiety, and the propyl linker.

Modifications of the Benzofuran Ring:

The substitution pattern on the benzofuran ring is a critical determinant of biological activity. The introduction of small, lipophilic groups at various positions can influence the compound's interaction with its biological target.

Halogenation: The addition of halogen atoms such as chlorine, bromine, or fluorine to the benzofuran ring has been shown to increase the anticancer activities of related compounds. mdpi.comnih.gov This is attributed to the ability of halogens to form "halogen bonds," which are favorable interactions with nucleophilic sites on target proteins, thereby improving binding affinity. mdpi.com The position of the halogen is also crucial, with substitutions at the para position often leading to more potent compounds due to favorable hydrophobic interactions. mdpi.com

Modifications of the Phenylurea Moiety:

The phenylurea portion of the molecule is also amenable to modifications to improve potency and selectivity.

Substitution on the Phenyl Ring: Similar to the benzofuran ring, the phenyl ring of the urea (B33335) moiety can be substituted with various functional groups. The nature and position of these substituents can impact the compound's pharmacokinetic and pharmacodynamic properties.

Modification of the Propyl Linker:

Length and Rigidity: Varying the length of the alkyl chain could optimize the distance between the two aromatic systems for better target engagement. Introducing conformational constraints, such as double bonds or cyclic structures, could lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.

A summary of potential modifications and their expected impact is presented in the table below.

| Molecular Scaffold | Modification Strategy | Potential Impact |

| Benzofuran Ring | Halogenation (Cl, Br, F) | Increased potency and binding affinity |

| Introduction of electron-donating/withdrawing groups | Modulation of electronic properties and target interactions | |

| Phenylurea Moiety | Substitution on the phenyl ring | Alteration of pharmacokinetic and pharmacodynamic properties |

| N-alkylation/N-arylation of the urea group | Influence on hydrogen bonding and conformation | |

| Propyl Linker | Variation of chain length | Optimization of distance between pharmacophores |

| Introduction of conformational constraints | Increased potency and selectivity by locking in a bioactive conformation |

Exploration of Novel Biological Targets for Benzofuran-Phenylurea Hybrid Molecules

While the initial biological activity of this compound analogues might be in a specific area, the versatile nature of the benzofuran and phenylurea scaffolds suggests that these hybrids could interact with a range of biological targets. Future research should focus on exploring these novel targets to uncover new therapeutic applications.

Potential Biological Targets:

Protein Kinases: Many benzofuran derivatives have shown inhibitory activity against various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. Potential kinase targets include:

Glycogen Synthase Kinase 3β (GSK-3β): Benzofuran-indolyl maleimides have been identified as inhibitors of GSK-3β, a key enzyme in several signaling pathways. documentsdelivered.com

Cyclin-Dependent Kinases (CDKs): Some benzofuran hybrids have demonstrated inhibitory activity against CDKs, which are central to cell cycle regulation.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Certain benzofuran derivatives have shown good inhibitory activity against VEGFR-2, a key mediator of angiogenesis. nih.gov

Phosphatidylinositol 3-kinase (PI3K): Dual inhibitors of PI3K and VEGFR-2 have been developed from benzofuran hybrids.

Tubulin: The microtubule system is a well-established target for anticancer drugs. Some benzofuran derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Sirtuins: Benzofuran derivatives have been identified as selective inhibitors of SIRT2, a member of the sirtuin family of deacetylases, which are involved in various cellular processes.

Hypoxia-Inducible Factor-1 (HIF-1): The HIF-1 pathway is crucial for tumor survival and progression. Benzofuran derivatives have been shown to inhibit this pathway in p53-independent malignant cancer cells.

Urokinase-type Plasminogen Activator (uPA): Amiloride-benzofuran derivatives have been investigated as inhibitors of uPA, a serine protease involved in tumor invasion and metastasis. nih.gov

The table below summarizes some of the potential novel biological targets for benzofuran-phenylurea analogues.

| Biological Target | Therapeutic Area |

| Protein Kinases (GSK-3β, CDKs, VEGFR-2, PI3K) | Cancer, Neurological Disorders |

| Tubulin | Cancer |

| Sirtuins (SIRT2) | Cancer, Neurodegenerative Diseases |

| Hypoxia-Inducible Factor-1 (HIF-1) | Cancer |

| Urokinase-type Plasminogen Activator (uPA) | Cancer |

Development of Advanced Computational Models for Activity Prediction and Drug Design

The development of advanced computational models can significantly accelerate the discovery and optimization of potent and selective this compound analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into the structural requirements for biological activity and guide the design of new compounds.

Quantitative Structure-Activity Relationship (QSAR):

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to benzofuran derivatives to develop predictive models for their biological activity. documentsdelivered.com These models can correlate the 3D structural features of molecules with their observed activity, providing a rationale for the observed SAR and allowing for the prediction of the activity of novel, untested compounds. Future efforts should focus on developing robust and validated QSAR models for different biological targets of benzofuran-phenylurea hybrids.

Molecular Docking:

Molecular docking simulations can predict the binding mode of a ligand within the active site of its target protein. This information is invaluable for understanding the molecular basis of inhibition and for designing new analogues with improved binding affinity. Docking studies can help to:

Identify key amino acid residues involved in the interaction.

Rationalize the observed SAR.

Suggest modifications to the ligand to enhance its interaction with the target.

Future Directions in Computational Modeling:

Machine Learning and Artificial Intelligence: The application of more advanced machine learning and AI algorithms could lead to the development of more accurate and predictive QSAR models.

Molecular Dynamics Simulations: Molecular dynamics simulations can provide a more dynamic picture of the ligand-target interaction, taking into account the flexibility of both the ligand and the protein.

Integrated Approaches: Combining multiple computational techniques, such as QSAR, molecular docking, and molecular dynamics, can provide a more comprehensive understanding of the SAR and guide a more rational drug design process.

Investigation of Potential Synergistic Effects with Established Therapeutic Agents

A promising strategy to enhance the therapeutic efficacy of anticancer agents and overcome drug resistance is to use them in combination with other established drugs. Future research should investigate the potential synergistic effects of this compound analogues when combined with existing chemotherapeutic agents.

Rationale for Combination Therapy:

Overcoming Drug Resistance: Tumors can develop resistance to single-agent chemotherapy through various mechanisms. Combination therapy can target multiple pathways simultaneously, making it more difficult for cancer cells to develop resistance.

Enhanced Efficacy: Combining drugs with different mechanisms of action can lead to a synergistic effect, where the combined effect is greater than the sum of the individual effects.

Dose Reduction and Reduced Toxicity: Synergistic combinations may allow for the use of lower doses of each drug, potentially reducing dose-related toxicities.

Potential Combination Partners:

Many benzofuran derivatives have shown potency comparable or superior to standard chemotherapeutic drugs like doxorubicin. nih.gov This suggests that they could be effective partners in combination therapies. Potential combination partners for benzofuran-phenylurea analogues could include:

Standard Chemotherapeutic Agents: Drugs like doxorubicin, cisplatin, and paclitaxel.

Targeted Therapies: Inhibitors of specific signaling pathways, such as EGFR inhibitors or BRAF inhibitors.

Immunotherapies: Immune checkpoint inhibitors that enhance the body's immune response against cancer.

Future studies should involve in vitro and in vivo experiments to evaluate the efficacy of these combination therapies, determine the optimal dosing schedules, and elucidate the underlying mechanisms of any observed synergistic interactions.

Q & A

Q. What are the recommended synthetic routes for 1-(3-(Benzofuran-2-yl)propyl)-3-phenylurea, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with the preparation of the benzofuran-propyl intermediate. For example:

Benzofuran intermediate synthesis : React benzofuran-2-carboxylic acid with propargyl bromide under Sonogashira coupling conditions to form the propyl-benzofuran backbone .

Urea coupling : Introduce the phenylurea moiety via reaction with phenyl isocyanate in anhydrous dichloromethane, using triethylamine as a base to facilitate nucleophilic addition .

Optimization includes adjusting reaction temperatures (e.g., 0–25°C for urea coupling) and catalyst selection (e.g., palladium catalysts for coupling steps). Purity can be enhanced using column chromatography with silica gel (hexane/ethyl acetate gradient) .

Q. How should researchers characterize the structural and purity profile of this compound?

- Methodological Answer :

- Structural confirmation : Use H and C NMR to verify the benzofuran aromatic protons (δ 6.8–7.5 ppm) and urea NH signals (δ 5.2–5.8 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (expected m/z for : ~322.13) .

- Purity analysis : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. A purity threshold of ≥95% is recommended for biological assays .

Q. What preliminary biological screening approaches are appropriate for this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or phosphatases using fluorogenic substrates (e.g., ATPase-Glo™ kit) at 10–100 µM concentrations.

- Cellular viability : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis markers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., NIH/NCATS guidelines).

- Structural analogs : Synthesize derivatives (e.g., replacing the benzofuran with furan or adjusting the propyl chain length) to isolate structural determinants of activity .

- Meta-analysis : Use cheminformatics tools (e.g., PubChem BioActivity data) to compare results with structurally similar urea derivatives .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., EGFR kinase). Prioritize hydrogen bonding between the urea group and kinase backbone residues (e.g., Met793) .

- Molecular dynamics (MD) simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to identify critical interaction motifs .

Q. How do pH and temperature affect the compound’s stability in experimental settings?

- Methodological Answer :

- Stability studies : Incubate the compound in PBS buffers (pH 4.0, 7.4, 9.0) at 25°C and 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.

- Degradation products : Identify by LC-MS; common byproducts include benzofuran derivatives and phenylurea hydrolysis fragments. Note that stability decreases above pH 8.0 due to urea hydrolysis .

Q. What experimental strategies confirm the compound’s role in multi-step reaction mechanisms (e.g., catalysis or enzyme inhibition)?

- Methodological Answer :

- Isotope labeling : Use N-labeled phenylurea to track urea group participation in enzyme adducts via mass spectrometry .

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps in enzymatic inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.